molecular formula C5H3BrINO B063393 5-Bromo-2-iodopyridin-3-ol CAS No. 188057-49-0

5-Bromo-2-iodopyridin-3-ol

Cat. No. B063393
M. Wt: 299.89 g/mol
InChI Key: TYKCQFLONIEXBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar bromo- and iodo-substituted pyridines typically involves halogenation reactions. For instance, the synthesis of 3-amino-5-bromo-2-iodopyridine, a compound with similar substituents, can be achieved through the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid, leading to the introduction of an iodo substituent at the second position of the pyridine ring (Bunker et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-iodopyridin-3-ol, such as 3-amino-5-bromo-2-iodopyridine, demonstrates weak intermolecular N—H⋯N hydrogen bonds that link the molecules into chains along the z-axis of the crystal. This feature contributes to the crystal packing and stability of these substances (Bunker et al., 2008).

Scientific Research Applications

  • Synthesis of Functionalized Pyridines :

    • 5-Bromo-2-iodopyridine has been used in the efficient synthesis of 5-bromopyridyl-2-magnesium chloride. This intermediate was then reacted with various electrophiles to afford a range of functionalized pyridine derivatives. One application includes the synthesis of a key intermediate for Lonafarnib, a potent anticancer agent (Song et al., 2004).
  • Halogen-rich Intermediate for Synthesis of Pentasubstituted Pyridines :

    • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich compound, has been synthesized using halogen dance reactions. This compound serves as a valuable building block in medicinal chemistry, allowing for the creation of a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).
  • Preparation of 3-Amino-5-bromo-2-iodopyridine :

    • The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide produces 3-amino-5-bromo-2-iodopyridine, which is useful in structural studies due to its crystal structure featuring weak intermolecular N—H⋯N hydrogen bonds (Bunker et al., 2008).
  • Direct Preparation of 5-Bromo-2-pyridylzinc Reagent :

    • A method for the direct preparation of 5-bromo-2-pyridylzinc iodide has been developed. This compound is derived from 5-bromo-2-iodopyridine and used in various coupling reactions to produce cross-coupling products (Rieke & Kim, 2011).
  • Synthesis of Non-symmetrical Alkynylpyridines :

    • 4-Bromo-2,3,5-trichloro-6-iodopyridine, a related compound, has been used in chemoselective Sonogashira reactions. This approach provides efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines with moderate to high fluorescence quantum yields, demonstrating its application in the development of materials with specific optical properties (Rivera et al., 2019).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKCQFLONIEXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626821
Record name 5-Bromo-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodopyridin-3-ol

CAS RN

188057-49-0
Record name 5-Bromo-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-iodopyridin-3-ol
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Synthesis routes and methods I

Procedure details

To a mixture of sodium carbonate monohydrate (1.96 mL, 35.5 mmol) and 3-bromo-5-hydroxypyridine (2.06 g, 11.8 mmol) in H2O (0.213 mL, 11.8 mmol) was added iodine crystals (0.640 mL, 12.4 mmol), and the overall mixture was stirred at room temperature overnight. The mixture was then poured slowly into 2M HCl(aq), and the pH was adjusted to ˜3. The product was collected by filtration followed by crystallization from EtOH/water to afford 5-bromo-2-iodopyridin-3-ol as an off-white solid of (3.53 g, 99.4% yield) m/z (%): 301.2 (100%, M++H).
Quantity
1.96 mL
Type
reactant
Reaction Step One
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2.06 g
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reactant
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0.213 mL
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0.64 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyridin-3-ol (2.75 g, 15.8 mmol) and sodium carbonate (3.35 g, 31.6 mmol) in water (45 mL) was added iodine (4.01 g, 15.8 mmol), and the mixture was stirred at room temperature for 1 hr. 6N Hydrochloric acid (7 mL) was added thereto, and the mixture was weakly acidified with 1N hydrochloric acid (about 5 mL) (pH 4). The resulting solid was collected, washed with water and dissolved in ethyl acetate. The solution was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the obtained solid was washed with a small amount of acetonitrile to give the title compound (3.57 g, yield 75%).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
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Quantity
45 mL
Type
solvent
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7 mL
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reactant
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5 mL
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reactant
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Yield
75%

Synthesis routes and methods III

Procedure details

A 500 mL, one neck round bottom flask was charged with 5-bromopyridin-3-ol (10.00 g, 57.5 mmol), 80 mL water and a stirbar. The slurry was treated with sodium carbonate monohydrate crystals (4.80 ml, 115 mmol), and the flask was swept with Ar. After 15 minutes, the slurry was gently heated with a heat gun until the solution became homogenous. The solution was stirred for an additional 15 minutes, and iodine (mallinckrodt) (14.6 g, 57.5 mmol) was added. The reaction was stirred under Ar overnight in a dark hood. The slurry was then carefully treated with 2 N HCl until a pH of 2.5 was observed. The slurry was filtered, and the collected solids were washed with water (2×50 mL). The solids were dried under a stream of nitrogen for 3 h, dissolved in 100 mL hot MeOH, filtered hot, and allowed to cool over 96 h. The crystals that had formed over this time were collected using a pressure filter equipped with a 0.22 μm PTFE membrane. The solids were washed with MeOH (2×25 mL), and DCM (3×30 mL). The solids were dried under a stream of nitrogen for 2 h, and then at 60° C. and <1 mm Hg for 30 minutes to afford 5-bromo-2-iodopyridin-3-ol (7.9197 g, 45.9% yield). 1H NMR (400 MHz, THF) δ ppm 7.20 (dd, J=2.10, 0.44 Hz, 1H) 7.98 (dd, J=2.10, 0.44 Hz, 1H) 9.78 (s, 1H). 13C NMR (101 MHz, THF) δ ppm 109.16 (s, 1 C) 120.77 (s, 1 C) 124.01 (s, 1 C) 143.16 (s, 1 C) 155.87 (s, 1 C). HPLC-MS: retention time=1.69 min (98.6%@215 nm; 95.4% @254 nm; m/z=299.8, calculated for C5H3I79BrNO+H+=299.8; m/z=301.8, calculated for C5H3I81BrNO+H+=301.8).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
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reactant
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14.6 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Němec - Masaryk University, 2015 - is.muni.cz
Reverzibilní fosforylace, která je obecně zprostředkovaná proteinovými kinázami, je jeden z hlavních post-translačních signálních mechanismů, jenž se uplatňuje v mnoha regulačních …
Number of citations: 1 is.muni.cz

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